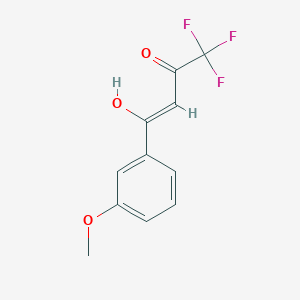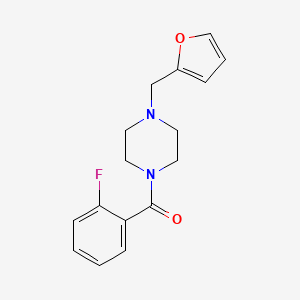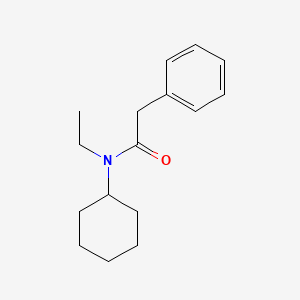
2-chlorophenyl cyclohexanecarboxylate
Vue d'ensemble
Description
2-chlorophenyl cyclohexanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound, also known as Chlorphenesin, is a white crystalline powder that is soluble in alcohol and ether.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- Carbonylation of Cyclohexene : Methyl cyclohexanecarboxylate is obtained through carbonylation of cyclohexene in a methanol solution, using palladium(II) chloride–triphenylphosphine as a catalyst. This process has been kinetically examined, considering variables like initial concentration of palladium(II) chloride, pressure of carbon monoxide, and temperature, proposing a reaction mechanism (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Synthesis and Characterization
- N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives : Synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including 2-chlorophenyl, have been done, providing insights into their properties through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).
Biocatalysis and Microreaction Systems
- Whole-cell Biocatalytic Synthesis : S-(4-chlorophenyl)-(pyridin-2-yl) methanol has been synthesized in a water-cyclohexane liquid-liquid system using recombinant Escherichia coli as a whole-cell catalyst. This method demonstrates high efficiency and reduced reaction time compared to traditional approaches (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Catalyst Deactivation Studies
- Hydrodechlorination over Supported Pd : The deactivation of Pd/C and Pd/Al2O3 catalysts during the liquid phase hydrodechlorination of 2,4-dichlorophenol has been studied. This research explores the transformation of 2-chlorophenol and identifies factors contributing to catalyst deactivation (Yuan & Keane, 2003).
Photochemistry and Reactive Cations
- Reactivity of 4-Hydroxy(methoxy)phenyl Cation : Research on the photochemistry of 4-chlorophenol and 4-chloroanisole in various solvents, including cyclohexane, has revealed insights into the reductive dehalogenation process and the reactivity of 4-hydroxy- and 4-methoxyphenyl cations (Protti, Fagnoni, Mella, & Albini, 2004).
Photocatalytic Degradation
- Copper-doped Titanium Dioxide : Research on copper-doped titanium dioxide's ability to degrade chlorophenols under visible light, including 2-chlorophenol, provides insights into environmentally friendly degradation methods for these compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Propriétés
IUPAC Name |
(2-chlorophenyl) cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAIHALBNQCWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339741 | |
| Record name | 2-Chlorophenyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl cyclohexanecarboxylate | |
CAS RN |
101068-39-7 | |
| Record name | 2-Chlorophenyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)
![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917636.png)
![7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917653.png)
![1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917659.png)
![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
